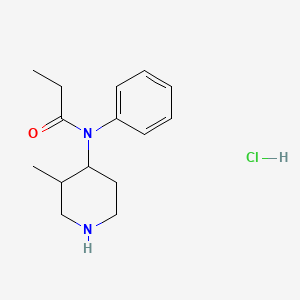![molecular formula C11H14ClF3N2O B12286132 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide est un composé chimique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines. Ce composé présente un groupe éthylamino, un cycle phényle substitué par un trifluorométhyle et une partie acétamide, ce qui en fait un sujet d'intérêt dans la recherche académique et industrielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide implique généralement les étapes suivantes :
Formation du groupe éthylamino : Cette étape implique la réaction de l'éthylamine avec un précurseur approprié, tel qu'un chlorure d'acyle ou un ester, pour former le groupe éthylamino.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit par une réaction de trifluorométhylation, souvent à l'aide de réactifs comme l'iodure de trifluorométhyle ou les sulfonates de trifluorométhyle.
Formation de la partie acétamide : L'étape finale implique la formation du groupe acétamide par réaction de l'intermédiaire avec de l'anhydride acétique ou du chlorure d'acétyle.
Méthodes de production industrielle
La production industrielle du chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide peut impliquer des procédés discontinus ou continus à grande échelle, utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les méthodes industrielles courantes comprennent :
Réacteurs discontinus : Ils sont utilisés pour une synthèse contrôlée, permettant un contrôle précis des conditions de réaction.
Réacteurs à écoulement continu : Ils sont utilisés pour la production à grande échelle, offrant des avantages en termes d'efficacité et d'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide peut subir diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination de l'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courantes
Oxydation : Le peroxyde d'hydrogène, le permanganate de potassium et d'autres agents oxydants en conditions acides ou basiques.
Réduction : L'hydrure de lithium et d'aluminium, le borohydrure de sodium et d'autres agents réducteurs en conditions anhydres.
Substitution : Les nucléophiles comme les amines, les alcools ou les thiols, et les électrophiles comme les halogénoalcanes ou les chlorures d'acyle.
Principaux produits formés
Oxydation : Formation d'oxydes correspondants ou de dérivés hydroxylés.
Réduction : Formation d'amines ou d'alcools réduits.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Le chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide a des applications diverses dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Enquête sur son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les effets analgésiques et anti-inflammatoires.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité, notamment des produits pharmaceutiques et des produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets par :
Liaison aux récepteurs : Interaction avec des récepteurs spécifiques, conduisant à la modulation des voies de signalisation.
Inhibition enzymatique : Inhibition de l'activité enzymatique, affectant les processus métaboliques.
Modulation des voies : Modification des voies cellulaires, conduisant à des modifications de la fonction et de la réponse cellulaires.
Applications De Recherche Scientifique
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.
Pathway Modulation: Alteration of cellular pathways, leading to changes in cellular function and response.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 2-(éthylamino)-2-[2-(trifluorométhyl)phényl]cyclohexanone : Structure similaire, mais avec une partie cyclohexanone au lieu d'un groupe acétamide.
Chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]propionamide : Structure similaire, mais avec un groupe propionamide au lieu d'un groupe acétamide.
Unicité
Le chlorhydrate de 2-(éthylamino)-N-[2-(trifluorométhyl)phényl]acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe trifluorométhyle améliore sa stabilité et sa lipophilie, tandis que les groupes éthylamino et acétamide contribuent à sa réactivité et à son activité biologique potentielle.
Propriétés
Formule moléculaire |
C11H14ClF3N2O |
|---|---|
Poids moléculaire |
282.69 g/mol |
Nom IUPAC |
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14;/h3-6,15H,2,7H2,1H3,(H,16,17);1H |
Clé InChI |
XQZIXSGHSMBDCY-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


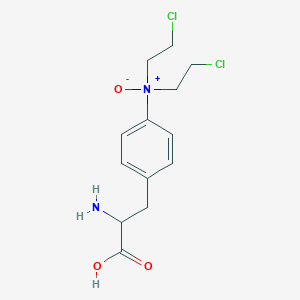

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

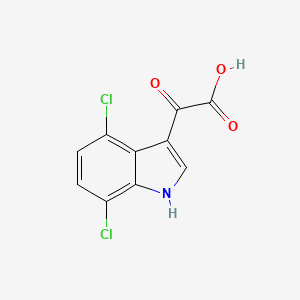
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
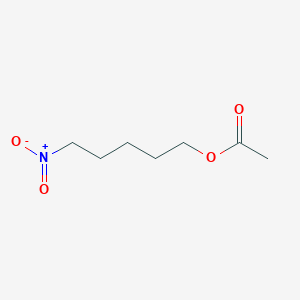
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
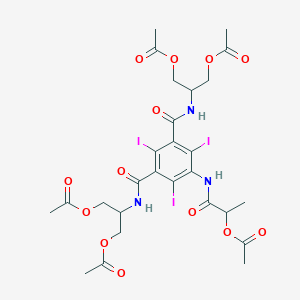


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)
